Product packaging for Aminopropyl ascorbyl phosphate(Cat. No.:CAS No. 220644-17-7)

Aminopropyl ascorbyl phosphate

Cat. No.: B1505709
CAS No.: 220644-17-7
M. Wt: 313.2 g/mol
InChI Key: MFCMBWRHOUCXEZ-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Ascorbate (B8700270) Derivatives Research

The pursuit of stable and effective forms of vitamin C has led to the development of numerous derivatives. theherbarie.comincidecoder.com Vitamin C is a potent antioxidant crucial for various biological processes, including collagen synthesis and protection against oxidative stress. hydroskincare.com.aulotioncrafter.comresearchgate.net However, its rapid oxidation limits its practical application in research and cosmetic formulations. theherbarie.comscielo.br This has spurred the investigation of derivatives like ascorbyl palmitate, magnesium ascorbyl phosphate (B84403) (MAP), sodium ascorbyl phosphate (SAP), and ascorbyl glucoside, each with varying degrees of stability and bioavailability. nih.govnih.govreddit.com

Aminopropyl ascorbyl phosphate represents a newer generation of these derivatives, designed to offer the biological benefits of vitamin C without its inherent instability. incidecoder.comsaian.net It is a water-soluble derivative, a characteristic that facilitates its incorporation into aqueous-based experimental models. incidecoder.com Research indicates that AAP functions as a potent antioxidant, can stimulate collagen production, and may inhibit melanin (B1238610) synthesis. alfa-chemistry.com

Rationale for Enhanced Biochemical Stability in Research Models

The primary rationale for utilizing this compound in research is its superior stability compared to L-ascorbic acid. theherbarie.comhydroskincare.com.au L-ascorbic acid is notoriously unstable and can oxidize within hours when in a solution. theherbarie.com This degradation not only results in a loss of efficacy but can also be detrimental. theherbarie.com The modification of L-ascorbic acid to form AAP, specifically through the addition of a 3-aminopropyl dehydrogen phosphate group, significantly enhances its resistance to oxidation. paulaschoice.frlotioncrafter.com

This enhanced stability is crucial for the reliability and reproducibility of in vitro and in vivo research findings. While L-ascorbic acid requires a low pH (below 3.5) to be effective for skin penetration, AAP offers greater flexibility with a broader pH range for optimal stability, typically between 5.5 and 6.0. lotioncrafter.compaulaschoice.it Furthermore, studies have shown that AAP remains stable even at elevated temperatures. For instance, a 1% solution of AAP shows no discoloration after 30 days at 50°C. theherbarie.com This thermal stability, combined with its resistance to oxidation, makes it a more dependable compound for long-term studies. lotioncrafter.com The addition of a chelating agent like EDTA can further enhance its protection against oxidation. lotioncrafter.com

The structural difference also influences its antioxidant mechanism. While retaining the antioxidant properties of ascorbic acid, AAP exhibits modified reaction kinetics. For example, it has a lower bond dissociation energy, which can enhance its radical scavenging efficiency. This increased stability allows for a more sustained release and consistent biological activity over the course of an experiment, a critical factor for accurate and meaningful biochemical research.

Comparative Stability of Ascorbic Acid and its Derivatives

Compound Stability in Aqueous Solution Optimal pH for Stability
L-Ascorbic Acid Very unstable, oxidizes rapidly. theherbarie.comhydroskincare.com.au 3.0–3.5
This compound (AAP) Highly stable. theherbarie.comhydroskincare.com.au 5.5–6.0 lotioncrafter.com
Magnesium Ascorbyl Phosphate (MAP) Stable at neutral pH. researchgate.netnih.gov ~7.0 researchgate.net
Sodium Ascorbyl Phosphate (SAP) More stable than L-ascorbic acid. nih.gov Not specified
Ascorbyl Palmitate Less stable than phosphate derivatives. nih.govreddit.com Not specified

Research Findings on this compound

Research Area Key Findings
Antioxidant Activity Functions as a potent antioxidant by scavenging free radicals. paulaschoice.fralfa-chemistry.com It has been shown to provide additional protection against UV-induced skin damage. incidecoder.com
Collagen Synthesis Promotes the biosynthesis of collagen. theherbarie.commarketresearchintellect.comspecialchem.com
Hyperpigmentation In an in-vivo study with 33 participants, a formula with 0.5% AAP significantly reduced hyperpigmentation by 29-33% after 8 weeks. incidecoder.com It is suggested to inhibit melanin production. alfa-chemistry.comrevivalabs.com
Wrinkle Reduction The same in-vivo study measured a 23% reduction in the total number of wrinkles after 8 weeks of use. incidecoder.com
Aqueous Stability At pH 7, AAP showed 93% stability after 10 days, whereas ascorbic acid degraded completely within 1 hour.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16NO9P B1505709 Aminopropyl ascorbyl phosphate CAS No. 220644-17-7

Properties

CAS No.

220644-17-7

Molecular Formula

C9H16NO9P

Molecular Weight

313.2 g/mol

IUPAC Name

3-aminopropyl [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen phosphate

InChI

InChI=1S/C9H16NO9P/c10-2-1-3-17-20(15,16)19-8-6(13)7(5(12)4-11)18-9(8)14/h5,7,11-13H,1-4,10H2,(H,15,16)/t5-,7+/m0/s1

InChI Key

MFCMBWRHOUCXEZ-CAHLUQPWSA-N

SMILES

C(CN)COP(=O)(O)OC1=C(C(OC1=O)C(CO)O)O

Isomeric SMILES

C(CN)COP(=O)(O)OC1=C([C@H](OC1=O)[C@H](CO)O)O

Canonical SMILES

C(CN)COP(=O)(O)OC1=C(C(OC1=O)C(CO)O)O

Other CAS No.

220644-17-7

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Research Purposes

Established Synthetic Routes of Aminopropyl Ascorbyl Phosphate (B84403)

The synthesis of aminopropyl ascorbyl phosphate is a multi-step process that involves creating a stable phosphate ester of ascorbic acid and linking it to an aminopropyl group. The general approach involves the esterification of ascorbic acid with 3-aminopropyl phosphate. aogebio.com More specific laboratory methods describe reacting ascorbic acid with aminopropyl phosphate using coupling agents under anhydrous conditions to facilitate the formation of the phosphate ester derivative.

The initial and most critical step in synthesizing stable Vitamin C derivatives is the phosphorylation of the ascorbic acid molecule. This modification protects the enediol system of ascorbic acid, which is highly susceptible to oxidation. Several methods have been established for this purpose.

One common approach involves reacting an ascorbic acid compound with a phosphorylating agent like phosphorous oxychloride in the presence of a tertiary amine, such as pyridine (B92270), within an aqueous system. google.com While effective in producing the 2-phosphorylated monoester, this method can be costly due to the need to remove the pyridine reactant. google.com

An alternative, catalyzed synthesis provides a method for producing both mono- and polyphosphorylated ascorbate (B8700270) species. This technique uses a metaphosphate phosphorylating agent, such as sodium trimetaphosphate, and is conducted in the presence of a catalyzing ion like calcium, strontium, or barium. google.com This reaction is typically carried out in an aqueous system with a pH maintained between 3 and 12. google.com A key advantage of this method is the use of inexpensive reactants and moderate reaction conditions, leading to good yields of the desired phosphorylated product without the color and odor issues that can arise from dehydration or elimination reactions in other synthetic pathways. google.com

Table 1: Comparison of Phosphorylation Approaches for Ascorbic Acid

MethodPhosphorylating AgentCatalyst/BaseKey Characteristics
Tertiary Amine MethodPhosphorous oxychlorideTertiary amine (e.g., Pyridine)Produces 2-phosphated monoester; can be expensive to purify. google.com
Catalyzed Metaphosphate MethodMetaphosphate (e.g., Sodium trimetaphosphate)Catalyzing ion (Ca²⁺, Sr²⁺, or Ba²⁺)Yields mono- and polyphosphorylated species; uses inexpensive reactants; avoids color/odor issues. google.com

Esterification with Aminopropyl Phosphate Intermediates

Once a stable phosphorylated ascorbic acid intermediate is formed, the next step in the synthesis of AAP is the esterification with an aminopropyl group. This process typically involves the use of coupling agents to facilitate the reaction between the ascorbic acid derivative and 3-aminopropyl phosphate or a similar intermediate. aogebio.com

Carbodiimides are common coupling agents used for forming phosphate esters. nih.gov In this context, a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) could be used to activate the phosphate group, making it susceptible to nucleophilic attack by one of the hydroxyl groups on the ascorbic acid molecule, thus forming the final ester linkage. The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the reactants and intermediates.

Design Principles for Structural Modifications and Derivatives in Research

The primary design principle behind the development of ascorbic acid derivatives, including this compound, is to enhance the molecule's stability while retaining its biological efficacy. nih.gov L-ascorbic acid is notoriously unstable in aqueous solutions, rapidly degrading through oxidation, which limits its utility in research and cosmetic formulations. aogebio.com

Structural modifications are engineered to protect the most reactive sites of the ascorbic acid molecule—the hydroxyl groups at the C2 and C3 positions of the lactone ring. aogebio.com By replacing the hydrogen of one of these hydroxyl groups with a more stable group, such as a phosphate, the molecule's susceptibility to oxidation is significantly reduced.

The addition of the aminopropyl phosphate moiety in AAP serves several key purposes:

Enhanced Stability : The phosphate group at the C2 position prevents the oxidation of the enediol system, allowing the compound to remain stable for extended periods in solution, even at elevated temperatures. aogebio.com

Improved Solubility : As a phosphate salt, AAP is water-soluble, which facilitates its incorporation into various aqueous-based experimental systems and formulations for research.

Controlled Bioavailability : In biological systems, it is hypothesized that endogenous enzymes, such as phosphatases, can cleave the phosphate group, releasing ascorbic acid at the target site. This allows for the localized and sustained delivery of active Vitamin C. researchgate.net

Further research into derivatives involves altering the appended groups to modulate properties like lipophilicity. For instance, the synthesis of 6-O-acyl-L-ascorbic acid-2-O-phosphates introduces fatty acid chains to create more lipophilic (fat-soluble) derivatives, which may have different penetration and activity profiles in biological membranes. nih.gov

Impact of Synthetic Pathways on Compound Purity and Research Utility

The choice of synthetic pathway has a direct impact on the purity of the final this compound product, which in turn affects its utility in research. A high degree of purity is essential for obtaining accurate, reproducible, and reliable experimental results.

Synthetic routes that involve harsh chemicals or lead to side reactions can result in impurities that are difficult to remove. For example, older methods for phosphorylation could cause dehydration reactions, leading to undesirable yellowing and a "caramel odor" in the final product. google.com Modern catalyzed syntheses are designed to avoid these issues, yielding a clean, white final product. google.com

Post-synthesis purification steps, such as recrystallization or column chromatography, are crucial for achieving high purity. The purity and structural integrity of the final compound must be validated using a suite of analytical techniques.

Table 2: Analytical Techniques for Purity and Structural Validation of AAP

TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Assesses purity by separating the target compound from any impurities or unreacted starting materials.
Nuclear Magnetic Resonance (NMR)Confirms the chemical structure, including the correct placement and linkage of the phosphate ester and aminopropyl groups.
Infrared Spectroscopy (IR)Identifies the presence of key functional groups (e.g., phosphate, hydroxyl, carbonyl) within the molecule.
Mass Spectrometry (MS)Validates the molecular weight of the compound and can help identify its fragmentation patterns.

The enhanced stability and high purity of synthetically derived AAP are paramount for its research utility. A stable compound ensures that the concentration in an experimental setup remains constant over the duration of the study, which is critical for dose-response analyses and mechanistic studies. This reliability makes AAP a superior alternative to L-ascorbic acid for in vitro cell culture experiments and other research applications where stability is a key factor.

Molecular and Cellular Mechanisms of Action in in Vitro Systems

Antioxidant Mechanisms and Redox Homeostasis Regulation

Aminopropyl ascorbyl phosphate (B84403) contributes to cellular antioxidant defense and the maintenance of redox homeostasis primarily through the actions of its active form, ascorbic acid, which is released intracellularly. researchgate.net The antioxidant effects are multifaceted, involving the direct neutralization of reactive oxygen species (ROS) and the modulation of cellular pathways that regulate oxidative stress.

Free Radical Scavenging Pathways: Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron Transfer (SPLET)

Once converted to ascorbic acid, aminopropyl ascorbyl phosphate can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron Transfer (SPLET). The dominance of one pathway over the other is largely influenced by the solvent environment.

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. Theoretical studies utilizing density functional theory (DFT) on vitamin C and its derivatives suggest that in aqueous, polar environments, the HAT mechanism is a likely pathway for radical scavenging. revivalabs.com This process is characterized by the bond dissociation enthalpy (BDE), a measure of the energy required to break the O-H bond to donate the hydrogen atom.

Sequential Proton-Loss Electron Transfer (SPLET): The SPLET mechanism involves a two-step process. First, the antioxidant molecule loses a proton (deprotonation), forming an anion. Subsequently, this anion transfers an electron to the free radical, neutralizing it. This pathway is particularly relevant in polar solvents that can facilitate the initial deprotonation step. For ascorbic acid, which has acidic protons, this mechanism is highly plausible in physiological, aqueous environments. researchgate.net

While direct experimental studies delineating the specific contributions of HAT and SPLET pathways for this compound are not extensively available, the known chemistry of its active form, ascorbic acid, strongly supports the operation of both mechanisms in cellular systems.

Quantification of Radical Scavenging Efficiency in Model Systems

The radical scavenging efficiency of antioxidants is commonly quantified using various in vitro model systems. These assays provide a standardized measure of a compound's ability to neutralize specific free radicals. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is measured spectrophotometrically and is proportional to the antioxidant's scavenging activity. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. umy.ac.id

ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated, which is a blue-green chromophore. The addition of an antioxidant reduces the ABTS•+, leading to a loss of color. The extent of decolorization is measured to determine the antioxidant's scavenging capacity. The results are often expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog. nih.gov

While specific quantitative data for this compound from these assays are not widely published in peer-reviewed literature, the expected outcome is that upon conversion to ascorbic acid, it would exhibit significant radical scavenging activity. The table below provides an illustrative comparison of typical IC50 and TEAC values for ascorbic acid and other antioxidants, which would be the benchmark for assessing the efficacy of this compound after its conversion.

Antioxidant AssayParameterAscorbic Acid (Illustrative Value)Trolox (Standard)
DPPH Assay IC50 (µg/mL)~2-10~3-8
ABTS Assay TEAC Value~1.0-1.11.0

Role in Mitigating Oxidative Stress at a Cellular Level

Within a cellular context, such as in human keratinocytes, the release of ascorbic acid from this compound plays a crucial role in mitigating oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. Ascorbic acid, as a potent antioxidant, directly scavenges various ROS, including superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. nih.gov

Studies on keratinocytes have shown that maintaining adequate intracellular levels of ascorbic acid, which can be achieved through the uptake and hydrolysis of stable derivatives like ascorbyl phosphates, enhances the cells' resistance to oxidative damage induced by factors such as UV radiation. nih.gov By neutralizing ROS, ascorbic acid helps to protect cellular components, including DNA, proteins, and lipids, from oxidative damage, thereby preserving cellular function and viability.

Enzymatic Hydrolysis and Ascorbic Acid Release in Cellular Milieu

For this compound to exert its biological activity, it must first be converted to L-ascorbic acid. This bioactivation is an enzymatic process that occurs within the cellular environment.

Role of Phosphatases in Dephosphorylation

The key step in the conversion of this compound to ascorbic acid is the removal of the phosphate group, a process known as dephosphorylation. This reaction is catalyzed by a class of enzymes called phosphatases. researchgate.net Alkaline phosphatases, which are present in various tissues including the skin, are known to hydrolyze phosphate esters. sigmaaldrich.com

Studies on other ascorbyl phosphate derivatives, such as sodium ascorbyl phosphate and ascorbic acid 2-phosphate, have demonstrated that they are effectively hydrolyzed by cellular phosphatases to release free ascorbic acid. researchgate.netnih.gov It is therefore highly probable that this compound serves as a substrate for these enzymes, which cleave the phosphate ester bond, yielding L-ascorbic acid and the aminopropyl moiety. This enzymatic conversion allows for a sustained release of vitamin C within the cells. researchgate.net

Kinetics of Ascorbic Acid Generation from this compound

The kinetics of a reaction describe its rate and the factors that influence it. For the enzymatic hydrolysis of this compound, the kinetics would be governed by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration and the enzymatic parameters Vmax (maximum reaction rate) and Km (Michaelis constant, a measure of the substrate's affinity for the enzyme). nih.gov

The rate of ascorbic acid generation would depend on several factors, including:

The concentration of this compound.

The activity and concentration of cellular phosphatases.

The pH and temperature of the cellular environment.

A hypothetical representation of the enzymatic release of ascorbic acid from this compound is shown in the table below, illustrating the expected relationship between substrate concentration and the initial rate of product formation.

Substrate Concentration (AAP) [mM]Initial Rate of Ascorbic Acid Formation (V₀) [µM/min] (Illustrative)
0.55.0
1.09.5
2.017.0
5.030.0
10.040.0

Note: This table is for illustrative purposes to demonstrate the principles of enzyme kinetics and does not represent actual experimental data for this compound.

The sustained release of ascorbic acid from a stable precursor like this compound is a key advantage, as it can maintain a consistent intracellular concentration of the active vitamin over time, which is crucial for its antioxidant and other biological functions. researchgate.net

Regulation of Collagen Biosynthesis Pathways

The synthesis of collagen, the primary structural protein in the extracellular matrix, is a complex, multi-step process that is significantly influenced by the availability of ascorbic acid. This compound, as a precursor to ascorbic acid, plays a pivotal role in regulating these pathways.

Cofactor Role in Prolyl and Lysyl Hydroxylase ActivityL-ascorbic acid is an indispensable cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase.nih.govnih.govThese enzymes are critical for the post-translational hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains.koreamed.orgThis hydroxylation is essential for the formation of a stable, triple-helix structure of collagen.lumenlearning.com

The enzymatic reaction requires ferrous iron (Fe2+) as a cofactor. lumenlearning.com During the hydroxylation of proline and lysine, the ferrous iron is oxidized to ferric iron (Fe3+). Ascorbic acid is required to reduce the ferric iron back to its ferrous state, thereby reactivating the enzyme and allowing it to continue the hydroxylation process. lumenlearning.com In cultured human skin fibroblasts, the addition of ascorbate (B8700270) has been shown to increase prolyl hydroxylase activity three- to six-fold. nih.gov Without sufficient ascorbic acid, the collagen strands are underhydroxylated, leading to the production of unstable collagen that is subsequently degraded. lumenlearning.com

Modulation of Collagen Gene Expression in Cultured CellsBeyond its cofactor role, ascorbic acid and its derivatives preferentially stimulate the synthesis of collagen at a pre-translational level.nih.govnih.govStudies on cultured human skin fibroblasts have demonstrated that ascorbic acid enhances the gene expression of both type 1 and type 4 collagens.nih.govThis effect appears to occur at the transcriptional or translational level, as ascorbic acid has been shown to increase the levels of collagen-specific mRNA.nih.govnih.gov

One proposed mechanism involves the induction of lipid peroxidation by ascorbic acid in the presence of iron. researchgate.net The resulting reactive aldehydes, such as malondialdehyde, may then stimulate collagen gene expression. researchgate.net Research has shown that inhibiting this ascorbic acid-induced lipid peroxidation can prevent the stimulation of collagen gene expression in cultured fibroblasts. researchgate.net

Impact on Collagen Fibrillation Processes in vitroCollagen fibrillation is the process of self-assembly where newly synthesized collagen molecules organize into highly structured fibrils, which are the fundamental components of the extracellular matrix.nih.govThe stability and proper conformation of the individual collagen molecules, which are dependent on the hydroxylation steps requiring ascorbic acid (as detailed in section 3.3.1), are critical prerequisites for correct fibril formation.lumenlearning.com

In vitro studies on fibril formation demonstrate that the process is highly dependent on factors like pH, temperature, and ionic strength. nih.govresearchgate.net While this compound may not directly participate in the physical aggregation of molecules, its role in ensuring the biosynthesis of structurally sound and stable collagen monomers is fundamental to the fidelity of the subsequent fibrillation process. The proper cross-linking between collagen strands, which gives the fibril its strength, is dependent on hydroxylated lysines, underscoring the indirect but crucial impact of ascorbate on the formation of functional collagen fibrils. lumenlearning.com

Inhibition of Melanin (B1238610) Synthesis Pathways at the Molecular Level

This compound is recognized for its ability to interfere with melanogenesis, the biochemical process responsible for the production of melanin pigment. This inhibition occurs through multiple molecular interventions.

Effects on Tyrosinase ActivityTyrosinase is the rate-limiting enzyme in the melanogenesis pathway, catalyzing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone.mdpi.comAscorbic acid and its derivatives have been shown to inhibit melanin production by interfering with the action of this enzyme.researchgate.net

Several studies demonstrate a direct inhibitory effect on tyrosinase activity. For instance, magnesium L-ascorbyl-2-phosphate, another stable derivative, was found to suppress melanin formation by inhibiting tyrosinase. nih.gov Other research using in vitro assays confirmed that ascorbic acid exhibits a strong, concentration-dependent inhibitory activity against mushroom tyrosinase. nih.govresearchgate.netspandidos-publications.com However, some conflicting findings exist. One study noted that ascorbic acid did not reduce tyrosinase activity in UVA-irradiated melanoma cells, despite reducing melanin content. nih.gov Another study even reported that ascorbic acid could stimulate the activity and expression of tyrosinase in B16F10 melanoma cells through the p38 MAPK signaling pathway. nih.gov These discrepancies may be attributable to differences in the experimental models and conditions used.

Table 1: Effect of Ascorbic Acid Derivatives on Tyrosinase Activity and Melanin Synthesis

Compound Cell/System Type Concentration Observed Effect Reference
Disodium isostearyl 2-O-L-ascorbyl phosphate Human Melanoma Cells 300 µM Melanin synthesis decreased to 23% of control researchgate.net
Disodium isostearyl 2-O-L-ascorbyl phosphate Normal Human Melanocytes 100 µM Melanin synthesis decreased to 52% of control researchgate.net
Disodium isostearyl 2-O-L-ascorbyl phosphate 3D Human Skin Model 1.0% Melanin synthesis decreased to 21% of control researchgate.net
Ascorbic Acid Mushroom Tyrosinase (L-tyrosine substrate) 63 µg/ml (IC50) 50% inhibition of enzyme activity spandidos-publications.com

Biochemical Interventions in MelanogenesisBeyond direct enzyme inhibition, this compound intervenes in the melanogenesis pathway through other biochemical mechanisms. A primary mechanism is the reduction of dopaquinone, the product of the tyrosinase reaction, back to L-DOPA.mdpi.commdpi.comThis action prevents the subsequent steps of the melanin synthesis cascade from occurring, thereby reducing pigment formation without necessarily altering the enzyme itself.nih.gov

Furthermore, as an acidic compound, Vitamin C and its derivatives can lower the intracellular pH of melanocytes. nih.gov The activity of tyrosinase is minimal in an acidic environment, so this acidification can suppress enzyme function and melanosome maturation. nih.gov Studies have shown that the reduced tyrosinase activity in melanocytes treated with Vitamin C derivatives could be reactivated by neutralizing the intracellular pH. nih.gov This suggests that pH modulation is a significant, albeit indirect, mechanism of inhibiting melanin synthesis.

Other Investigated Cellular Interactions in Research

Research into stable ascorbic acid derivatives, such as L-ascorbic acid 2-phosphate, provides a framework for understanding the potential impact of this compound on fibroblasts. These studies consistently demonstrate a significant influence on both the secretory activities and the proliferative capacity of these cells.

The primary secretory function of fibroblasts is the production of extracellular matrix components, most notably collagen. Studies on L-ascorbic acid 2-phosphate have shown that it can significantly enhance collagen synthesis. For instance, in cultures of human skin fibroblasts, the presence of L-ascorbic acid 2-phosphate in the culture medium has been observed to increase the relative rate of collagen synthesis to total protein synthesis by as much as two-fold. nih.gov Another study noted an approximate 2.5-fold increase in collagen production in human dermal fibroblasts when treated with L-ascorbic acid 2-phosphate over a 14-day period. dergipark.org.tr This stimulation of collagen production is crucial for maintaining the integrity and elasticity of tissues.

In addition to modulating secretion, these vitamin C derivatives also impact fibroblast proliferation. The same study that reported a two-fold increase in the relative rate of collagen synthesis also observed a four-fold enhancement in cell growth over a three-week period. nih.gov This suggests a strong link between the stimulation of collagen synthesis and the promotion of cell proliferation. Further research has indicated that the proliferative effects of these ascorbate derivatives are indeed dependent on collagen synthesis, as the co-administration of a collagen synthesis inhibitor was found to attenuate the increase in cell proliferation. dergipark.org.tr

The table below summarizes findings from in vitro studies on a closely related ascorbic acid derivative, L-ascorbic acid 2-phosphate, which are indicative of the expected effects of this compound.

Parameter Cell Type Observed Effect Fold Change Source
Relative Collagen SynthesisHuman Skin FibroblastsIncreased2-fold nih.gov
Cell ProliferationHuman Skin FibroblastsIncreased4-fold nih.gov
Collagen ProductionHuman Dermal FibroblastsIncreased~2.5-fold dergipark.org.tr

It is important to note that while these findings for L-ascorbic acid 2-phosphate are highly suggestive, further in vitro studies focusing specifically on this compound are needed to quantify its precise effects on fibroblast secretion and proliferation and to fully elucidate its cellular and molecular mechanisms of action.

Biochemical Stability and Degradation Kinetics

Factors Influencing Stability in Aqueous and Buffer Systems

The stability of aminopropyl ascorbyl phosphate (B84403) in solution is not absolute and is influenced by several environmental factors. Like other ascorbyl phosphate derivatives such as sodium ascorbyl phosphate (SAP) and magnesium ascorbyl phosphate (MAP), its degradation is primarily dictated by conditions that promote the hydrolysis of its phosphate ester bond. nih.govnih.govresearchgate.net

The pH of the aqueous environment is one of the most critical factors governing the stability of ascorbyl phosphates. nih.govresearchgate.net Aminopropyl ascorbyl phosphate exhibits greater stability across a broader pH range compared to L-ascorbic acid, with optimal stability generally observed in a pH range of 5.0 to 7.0. For other ascorbyl phosphates, such as SAP, the best stability is achieved at a pH above 6.5. basf.com

The primary degradation mechanism in aqueous solutions is the hydrolysis of the phosphate ester bond. researchgate.net This reaction involves a nucleophilic attack on the phosphorus atom, leading to O-P bond cleavage. thieme-connect.de This process cleaves the molecule into L-ascorbic acid and 3-aminopropyl alcohol. In biological systems, this hydrolysis is often facilitated by enzymes like phosphatases, which release the active L-ascorbic acid within the skin. basf.comnih.gov Deviation from the optimal pH range can accelerate this hydrolysis, reducing the concentration of the intact compound.

Table 1: Comparative pH Stability of Ascorbic Acid and its Derivatives
CompoundOptimal pH Range for StabilityPrimary Instability Concern
L-Ascorbic Acid< 3.5Rapid Oxidation
This compound (AAP)5.0 - 7.0Phosphate Ester Hydrolysis
Sodium Ascorbyl Phosphate (SAP)> 6.5Phosphate Ester Hydrolysis

Temperature is another crucial factor that dictates the stability of ascorbyl phosphates. nih.govresearchgate.net Elevated temperatures accelerate the rate of chemical degradation, primarily through hydrolysis. diva-portal.org A study on the closely related sodium ascorbyl phosphate (SAP) in a water-glycerol system demonstrated that its thermal degradation follows second-order kinetics. nih.govresearchgate.net In one experiment, a sample of SAP at 60°C degraded completely within five days due to the hydrolysis of the phosphate group. researchgate.net In contrast, the thermal degradation of L-ascorbic acid has been shown to follow first-order kinetics. scielo.brajol.info

The term "retro-phosphorylation" is not described in the reviewed scientific literature as a degradation pathway for this compound or other phosphate esters. The principal mechanism of degradation is de-phosphorylation via hydrolysis of the ester bond. While certain biological enzymes can catalyze reverse phosphorylation reactions under specific conditions, this is not considered a standard chemical degradation pathway for this class of compounds. nih.gov

Other methods to enhance stability include maintaining the formulation within the optimal pH range and storing the product at controlled, low temperatures. basf.com In non-cosmetic applications, such as animal feed where enzymatic degradation by phosphatases is a concern, physical stabilization methods like coating the ascorbyl phosphate with lipids have been employed to protect the compound until it reaches its site of absorption. google.com

Degradation Products and Their Biochemical Significance

The primary degradation of this compound occurs via the hydrolysis of the phosphate ester linkage. This cleavage yields two main products:

L-Ascorbic Acid : The biologically active form of Vitamin C.

3-Aminopropyl alcohol : The stabilizing side chain.

The most biochemically significant degradation product is L-ascorbic acid. basf.com The entire purpose of using a derivative like AAP is to act as a pro-drug, delivering stable Vitamin C to a target environment where it is then released in its active form through hydrolysis. nih.gov

Once released, the L-ascorbic acid is subject to its own well-documented degradation pathways. Under aerobic conditions, it is oxidized to dehydroascorbic acid (DHAA). acs.org This reaction is reversible, but DHAA can be irreversibly hydrolyzed to 2,3-diketogulonic acid, which has no biological vitamin activity. researchgate.netnih.gov Further degradation under acidic and anaerobic conditions can produce compounds such as furfural. acs.org The identification and quantification of these subsequent degradation products are often performed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.netnih.gov

Kinetic Studies of Compound Deactivation in Simulated Biological Environments

While the enhanced stability of AAP is widely reported, detailed kinetic studies on its specific rate of deactivation, particularly in simulated biological environments, are limited in publicly available literature. incidecoder.com However, kinetic data from closely related ascorbyl phosphates and the parent L-ascorbic acid provide a framework for understanding its likely behavior.

A key study on sodium ascorbyl phosphate (SAP) determined that its thermal degradation in a water-glycerol solution follows second-order kinetics . nih.govresearchgate.net This is distinct from L-ascorbic acid, for which thermal degradation is consistently modeled as a first-order reaction . scielo.brnih.gov The activation energy (Ea) for L-ascorbic acid degradation has been calculated in various food systems, for example, as 55.30 kJ/mol in rosehip nectar. scielo.br

Table 2: Kinetic Models of Degradation for Ascorbic Acid and a Derivative
CompoundDegradation TypeKinetic ModelReference Study Context
L-Ascorbic AcidThermalFirst-OrderRosehip Nectar (70-95°C) scielo.br
Sodium Ascorbyl Phosphate (SAP)ThermalSecond-OrderWater-Glycerol System nih.govresearchgate.net
This compound (AAP)Enzymatic(Not Published)Expected in biological systems (e.g., skin)

In simulated biological environments, such as living skin equivalents, the deactivation of AAP is not primarily a chemical process but an enzymatic one. nih.gov Phosphatases and esterases present in the skin recognize the phosphate ester bond and hydrolyze it to release free L-ascorbic acid. basf.comnih.gov Therefore, the kinetics of deactivation in a biological context would be governed by enzyme kinetics (e.g., Michaelis-Menten kinetics), depending on factors like enzyme concentration, substrate affinity, and the presence of inhibitors or activators.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating Aminopropyl Ascorbyl Phosphate (B84403) from impurities, unreacted starting materials, and degradation products, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin C and its derivatives due to its high resolution and sensitivity. For phosphate derivatives such as Aminopropyl Ascorbyl Phosphate, reversed-phase HPLC (RP-HPLC) is a commonly employed modality. The separation is typically achieved on a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier.

A prevalent approach involves the use of a potassium dihydrogen phosphate buffer (e.g., 0.02 mol/L) adjusted to an acidic pH (e.g., pH 3.0) with an organic modifier like methanol. nih.gov The acidic mobile phase helps to suppress the ionization of the phosphate and amine groups, leading to better retention and peak shape on the nonpolar stationary phase. Detection is commonly performed using a UV detector at a wavelength where the ascorbyl moiety exhibits strong absorbance, typically in the range of 240-260 nm. For instance, a method for other ascorbyl derivatives utilized a YMC-Triart C18 column with a mobile phase of 0.02 mol/L potassium dihydrogen phosphate (pH 3.0) and methanol, with detection at 250 nm. nih.gov

The validation of HPLC methods for ascorbyl derivatives in cosmetic formulations has demonstrated excellent linearity, precision, and accuracy. For example, a validated method for similar compounds showed a linear relationship (r² > 0.9999) and recoveries in the range of 95.6%-101.0%, with relative standard deviations between 0.62% and 3.0%. nih.gov

Table 1: Representative HPLC Method Parameters for Ascorbyl Phosphate Derivatives

ParameterConditionReference
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase0.02 mol/L Potassium Dihydrogen Phosphate (pH 3.0) and Methanol nih.gov
Flow Rate1.0 mL/min nih.gov
Detection Wavelength250 nm nih.gov
Column Temperature25 °C nih.gov

Mixed-mode chromatography, which utilizes stationary phases with both hydrophobic and ion-exchange functionalities, offers a powerful alternative for the separation of polar and ionizable compounds like this compound. This approach can provide unique selectivity and improved retention compared to traditional reversed-phase chromatography.

For the analysis of a related compound, sodium ascorbyl phosphate, a mixed-mode Newcrom BH column has been successfully employed. sielc.com This column possesses both reversed-phase and anion-exchange characteristics. The separation was achieved using a mobile phase of acetonitrile (B52724) and water with an acidic modifier such as sulfuric or phosphoric acid, and UV detection at 238 nm. sielc.com

Table 2: Example of a Mixed-Mode (ZIC-HILIC) Method for a Related Ascorbyl Phosphate Compound

ParameterConditionReference
ColumnZwitterionic HILIC nih.gov
Mobile Phase15 mM KH₂PO₄ buffer (pH 2.5 with HCl) : Acetonitrile (30:70, v/v) nih.gov
Flow Rate0.4 mL/min nih.gov
Detection Wavelength240 nm nih.gov
Validation ResultsLinearity (R²) = 0.999, Precision (RSD) = 0.49%, Accuracy = 100.4% nih.gov

Spectroscopic Approaches for Structural Elucidation and Integrity

Spectroscopic techniques are crucial for confirming the molecular structure of this compound and assessing its integrity. These methods provide detailed information about the molecule's covalent framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are instrumental in verifying the correct covalent structure. A key application of NMR in the characterization of AAP is the confirmation of the phosphate ester linkage between the 3-aminopropyl moiety and the ascorbic acid backbone.

Analysis of the chemical shifts and coupling constants of protons and carbons adjacent to the ester bond provides definitive evidence of a successful synthesis. For instance, the chemical shifts of the protons on the carbon adjacent to the phosphate oxygen (on the ascorbyl ring and the methylene (B1212753) group of the aminopropyl chain) would be significantly different from those of the precursor molecules. While specific spectral data for AAP is not widely published, studies on ascorbic acid show distinct signals for its protons, which serve as a reference for interpreting the spectra of its derivatives. mdpi.com

Table 3: Expected ¹H NMR Chemical Shift Regions for Key Protons in this compound (in D₂O)

ProtonExpected Chemical Shift (ppm)Rationale
H-4 (Ascorbyl)~4.9Proton on the carbon adjacent to the lactone carbonyl, similar to Ascorbic Acid. mdpi.com
H-5 (Ascorbyl)~4.1Proton on the carbon bearing a hydroxyl group, similar to Ascorbic Acid. mdpi.com
H-6 (Ascorbyl)~3.7Methylene protons of the dihydroxyethyl side chain, similar to Ascorbic Acid. mdpi.com
-CH₂- (Aminopropyl)~3.0 - 4.0Methylene groups of the aminopropyl chain, with shifts influenced by the adjacent amine and phosphate groups.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct chemical moieties, confirming the presence of key functional groups.

The spectrum would feature broad O-H stretching bands from the hydroxyl groups on the ascorbyl ring, and N-H stretching would confirm the primary amine. The presence of the phosphate group is identified by strong P=O and P-O-C stretching vibrations. The C=O and C=C stretching vibrations are characteristic of the lactone ring in the ascorbic acid moiety.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
O-H (Alcohol)Stretching, broad3500 - 3200
N-H (Primary Amine)Stretching3400 - 3250
C=O (Lactone)Stretching~1750 researchgate.net
C=C (Enol)Stretching~1670 researchgate.net
P=O (Phosphate)Stretching1300 - 1250
P-O-C (Phosphate Ester)Stretching1100 - 950

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis and stability assessment of compounds that absorb ultraviolet or visible light. The enediol system within the ascorbyl moiety of this compound gives rise to a characteristic UV absorbance. This technique is particularly useful for monitoring the concentration of AAP in solution, based on the Beer-Lambert law. Ascorbyl derivatives typically exhibit a maximum absorbance (λmax) at approximately 265 nm.

Furthermore, UV-Vis spectroscopy is a key tool for stability testing. The degradation of the ascorbyl structure leads to a decrease in the characteristic UV absorbance over time. By incubating solutions of this compound under various conditions (e.g., different pH, temperature, light exposure) and periodically measuring the absorbance, the degradation kinetics can be determined. For example, stability studies have shown that at a pH of 7, this compound demonstrated 93% stability after 10 days, whereas ascorbic acid degraded completely within one hour. This highlights the significantly enhanced stability of the derivative. A stability-indicating method would involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and monitoring the change in absorbance to establish the degradation profile. rjpn.orgijpsonline.com

Table 5: UV-Vis Spectroscopy Data and Stability of this compound

ParameterValue/ObservationReference
Maximum Absorbance (λmax)~265 nm
ApplicationQuantification and Stability Monitoring
Stability at pH 7 (Aqueous Solution)93% remaining after 10 days

Other Characterization Techniques for Research Applications

In the research and development of novel compounds like this compound, a suite of advanced analytical techniques is employed to provide a comprehensive understanding of the material's physicochemical properties. These methods are crucial for confirming structure, evaluating behavior in various environments, and ensuring the stability and efficacy of potential formulations.

Potentiometric Titration for Aqueous Solution Behavior

Potentiometric titration is a fundamental analytical technique used in research to determine the concentration of a substance in solution by measuring the potential difference between two electrodes. For derivatives of ascorbic acid, this method is particularly useful for characterizing the acidic and reducing properties conferred by the enediol group [-c(OH)=c(OH)-] of the ascorbate (B8700270) moiety. jfda-online.com The titration involves the gradual addition of a titrant, and the resulting change in potential is monitored to identify the equivalence point, which reveals information about the substance's pKa values and stoichiometry.

In the context of this compound, potentiometric titration would be employed to investigate the ionization constants (pKa) of the phosphate and aminopropyl groups. This data is critical for understanding how the molecule's charge and, consequently, its solubility and interaction with biological membranes, will change with pH. The titration curve, a plot of potential versus the volume of titrant added, provides a detailed profile of the compound's acid-base behavior in an aqueous environment.

Table 1: Illustrative Data from Potentiometric Titration of an Ascorbic Acid Derivative

Parameter Description Illustrative Value
pKa1 First ionization constant, typically related to the phosphate group. ~2.5 - 3.5
pKa2 Second ionization constant, potentially related to the enediol system. ~7.5 - 8.5
pKa3 Third ionization constant, associated with the aminopropyl group. ~9.5 - 10.5
Equivalence Point (V) Volume of titrant required to neutralize a specific acidic or basic group. Varies with sample concentration

| Potential Change (ΔE/ΔV) | The sharp change in potential at the equivalence point used for its precise determination. | Varies |

Thermogravimetric Analysis for Thermal Properties in Research

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a compound. mdpi.commdpi.com It works by continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). nih.gov The resulting data, presented as a thermogram (mass vs. temperature), reveals the temperatures at which the compound decomposes and the extent of mass loss at each stage.

For this compound, TGA provides critical information about its degradation profile. This is vital for determining appropriate storage conditions and for predicting its stability during manufacturing processes that may involve heat. Research on the parent molecule, ascorbic acid, shows a multi-stage decomposition process. researchgate.net Its thermal decomposition is known to begin at temperatures around 180°C, with subsequent stages of mass loss corresponding to dehydration and decarboxylation reactions. researchgate.net The thermal behavior of this compound would be compared against this baseline to understand how the addition of the aminopropyl and phosphate groups alters its thermal stability.

Table 2: Representative TGA Data for Ascorbic Acid Decomposition in an Inert Atmosphere

Decomposition Stage Temperature Range (°C) Mass Loss (%) Associated Process
Stage 1 180 - 258 °C ~25-30% Dehydration and Decarboxylation
Stage 2 258 - 450 °C ~35-40% Further degradation of intermediates

| Stage 3 | > 450 °C | ~15-20% | Final decomposition to carbonaceous residue |

Note: Data is based on the thermal decomposition of the parent compound, ascorbic acid, and serves as a reference for its derivatives.

Particle Size and Zeta Potential Measurement for Vesicular Systems

When this compound is incorporated into delivery systems like ethosomes or niosomes for research applications, characterizing the physical properties of these vesicles is paramount. semanticscholar.orgnih.govnih.gov Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the uniformity of the particle size distribution.

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the vesicles. upb.ro This parameter is a critical indicator of the stability of a colloidal dispersion. upb.ro High zeta potential values (either positive or negative, typically > |30| mV) indicate strong electrostatic repulsion between particles, which helps prevent aggregation and ensures a longer shelf-life for the formulation. semanticscholar.org

Research on vesicular systems containing the related compound Magnesium ascorbyl phosphate (MAP) has demonstrated the importance of these measurements. semanticscholar.orgnih.gov In these studies, formulations were optimized to achieve a small particle size for enhanced permeation and a high zeta potential for stability. semanticscholar.orgnih.gov

Table 3: Research Findings for Particle Size and Zeta Potential of Vesicular Systems Containing an Ascorbyl Phosphate Derivative (Magnesium Ascorbyl Phosphate)

Formulation Type Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Ethosome Formulation 1 150.3 ± 12.5 0.215 ± 0.03 -35.2 ± 2.8
Ethosome Formulation 2 210.8 ± 15.1 0.350 ± 0.05 -41.7 ± 3.1
Niosome Formulation 1 188.4 ± 10.9 0.288 ± 0.04 -31.5 ± 2.5

| Niosome Formulation 2 | 255.6 ± 18.2 | 0.410 ± 0.06 | -38.9 ± 3.4 |

Note: This data is illustrative and based on research conducted with Magnesium ascorbyl phosphate to demonstrate the application of the technique.

Single Crystal X-Ray Diffraction for Structural Confirmation

Single Crystal X-Ray Diffraction (SC-XRD) is the most powerful and unambiguous technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. researchgate.net

For a novel compound like this compound, obtaining a single crystal of suitable quality would allow for its complete structural elucidation via SC-XRD. The process involves irradiating the crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. This technique is considered the gold standard for structural confirmation in chemical research. While obtaining a suitable crystal can be a significant challenge, the resulting data is invaluable for confirming the compound's identity and understanding its structural characteristics at the atomic level.

Table 4: Key Crystallographic Parameters Obtainable from SC-XRD Analysis

Parameter Description
Crystal System The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group describing the arrangement of molecules in the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles defining the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths (Å) The distances between bonded atoms.
**Bond Angles (°) ** The angles formed between three connected atoms.

Comparative Biochemical and Mechanistic Analysis with Other Ascorbate Derivatives

Relative Stability Profiles Across Diverse Derivatives (e.g., Magnesium Ascorbyl Phosphate (B84403), Sodium Ascorbyl Phosphate)

The primary impetus for the development of ascorbic acid derivatives is to overcome the inherent instability of L-ascorbic acid, which readily oxidizes and degrades when exposed to light, air, and certain pH conditions. nih.gov Aminopropyl ascorbyl phosphate was specifically designed to offer superior stability. incidecoder.comsaian.net

In aqueous solutions, the stability of these derivatives varies significantly. For instance, at a pH of 7, this compound demonstrated 93% stability after 10 days, a stark contrast to L-ascorbic acid which degraded entirely within an hour. Furthermore, AAP exhibits stability across a broader pH range (5.5 to 6.0) than L-ascorbic acid, which requires a highly acidic environment (pH < 3.5) for optimal stability. paulaschoice.fr

Comparative studies of other ascorbate (B8700270) derivatives reveal a hierarchy of stability. Research on oil-in-water (O/W) emulsions has shown that Sodium Ascorbyl Phosphate is more stable than both Magnesium Ascorbyl Phosphate and L-ascorbic acid. jcsp.org.pk Other studies corroborate that both SAP and MAP are significantly more stable than derivatives like ascorbyl palmitate. nih.govagelyss.com The introduction of a phosphate group, as seen in MAP, SAP, and AAP, generally protects the core molecule from the rapid oxidation that affects L-ascorbic acid. jcsp.org.pknih.gov

CompoundReported Stability CharacteristicsOptimal pH Range (for stability)
L-Ascorbic AcidVery unstable; degrades rapidly in aqueous solutions, especially when exposed to light and air. nih.gov< 3.5
This compound (AAP)High stability; 93% remains after 10 days in aqueous solution at pH 7. Considered a durable and stable form. saian.net5.5 - 6.0
Sodium Ascorbyl Phosphate (SAP)Considered more stable than Magnesium Ascorbyl Phosphate and Ascorbyl Palmitate in formulations. jcsp.org.pknih.gov~7.0 typology.com
Magnesium Ascorbyl Phosphate (MAP)More stable than L-Ascorbic Acid and Ascorbyl Palmitate. nih.govnih.gov A very stable derivative. researchgate.net~7.0 exponentbeauty.com

Comparative Antioxidant Potency and Reaction Kinetics in in vitro Systems

While stability is crucial for formulation and delivery, the ultimate efficacy of a vitamin C derivative is contingent on its antioxidant capacity. In vitro studies are essential for comparing the potency and reaction kinetics of these compounds. This compound is suggested to have modified reaction kinetics, potentially exhibiting enhanced radical scavenging efficiency due to a lower bond dissociation energy.

However, direct comparative antioxidant data for AAP is limited in publicly available research. incidecoder.com Broader in vitro studies on other derivatives provide context. In aqueous systems, pure L-ascorbic acid demonstrates the best antioxidant potential, followed by Magnesium Ascorbyl Phosphate, which was found to be more effective than Ascorbyl Tetra-isopalmitate (ATIP). researchgate.net Conversely, in lipid-based systems, the lipophilic derivative ATIP was more effective than MAP. researchgate.net

Theoretical studies using density functional theory to compare L-ascorbic acid with derivatives like ascorbyl 2-glucoside (AA2G) and 3-o-ethyl-l-ascorbic acid (AAE) suggest that the derivatives may have a slightly decreased antioxidant capacity compared to the parent molecule. acs.orgnih.gov These studies indicate that while derivatization improves stability, it may come at the cost of a marginal loss in immediate antioxidant power, which is regained upon conversion to ascorbic acid in the skin. acs.orgresearchgate.net The primary antioxidant mechanism for these compounds is believed to be hydrogen atom transfer (HAT). nih.govresearchgate.net

CompoundRelative In Vitro Antioxidant Potency (Aqueous System)Notes
L-Ascorbic AcidHighest researchgate.netServes as the benchmark for antioxidant activity. researchgate.netnih.gov
This compound (AAP)Data not widely available; theorized to have enhanced radical scavenging efficiency. Functions as a potent antioxidant. saian.net
Sodium Ascorbyl Phosphate (SAP)Potent antioxidant activity demonstrated in vitro. nih.govresearchgate.netActs as an effective free radical quencher. jcsp.org.pk
Magnesium Ascorbyl Phosphate (MAP)Higher than Ascorbyl Tetra-isopalmitate (ATIP) in aqueous systems. researchgate.netDemonstrates significant antioxidant potential. researchgate.net

Differential Enzymatic Conversion Efficiencies to Ascorbic Acid

For most derivatives, stability is achieved by modifying the ascorbic acid molecule in a way that temporarily masks its activity. To exert their biological effects, these derivatives must be converted back to L-ascorbic acid within the skin. sciencepublishinggroup.com This conversion is typically accomplished by endogenous skin enzymes, such as phosphatases or esterases. typology.comresearchgate.net

Derivatives like Sodium Ascorbyl Phosphate and Magnesium Ascorbyl Phosphate are known to be cleaved by skin enzymes to release active ascorbic acid. jcsp.org.pkresearchgate.net Similarly, Ascorbyl Glucoside is hydrolyzed by the enzyme alpha-glucosidase to free ascorbic acid. exponentbeauty.com The efficiency and rate of this enzymatic conversion are critical factors determining the bioavailability and ultimate potency of the derivative.

There is a notable lack of published, independent research specifically quantifying the enzymatic conversion efficiency of this compound to ascorbic acid in skin models. While it is presumed to undergo this conversion to be effective, the specific enzymes involved and the rate of conversion have not been extensively detailed in scientific literature. incidecoder.com This represents a significant gap in the complete understanding of its mechanism of action compared to more studied derivatives. For instance, it's noted that for Ascorbyl Glucoside or MAP to be as effective as a 5% concentration of L-Ascorbic acid, a concentration of at least 10% of the derivative is needed, implying a conversion rate of roughly 50%. exponentbeauty.com

Distinct Molecular Interactions and Cellular Responses in in vitro Models

In vitro cell culture models, often using human skin cells like keratinocytes and fibroblasts, are used to elucidate the molecular interactions and cellular responses to vitamin C derivatives. The intended biological effects for these derivatives, including this compound, are consistent with the known functions of L-ascorbic acid: stimulating collagen synthesis and inhibiting melanogenesis. incidecoder.comnih.gov

Collagen Synthesis: In vitro studies on various derivatives confirm their ability to promote collagen production. Magnesium Ascorbyl Phosphate has been shown to have the same potential as ascorbic acid to boost collagen synthesis. jcsp.org.pkexponentbeauty.com Sodium Ascorbyl Phosphate also promotes collagen formation in cellular models. jcsp.org.pkresearchgate.net

Inhibition of Melanogenesis: The skin-lightening effect of vitamin C derivatives is attributed to their ability to inhibit the enzyme tyrosinase and reduce melanin (B1238610) production. mdpi.com In vitro studies using melanoma cells have shown that Magnesium Ascorbyl Phosphate effectively suppresses melanin formation. mdpi.comnih.govkoreamed.org While manufacturer data suggests AAP has a whitening effect, independent in vitro studies detailing its specific impact on melanogenesis are scarce. incidecoder.com

The distinct molecular structures of each derivative can influence their interaction with cellular machinery, though the ultimate response is mediated by the released ascorbic acid. The specific cellular uptake mechanisms and intracellular localization may differ between derivatives, but these aspects require further comparative research.

Emerging Research Avenues and Future Directions in Fundamental Biochemistry

Elucidation of Unexplored Biochemical Targets and Pathways

The primary biochemical role of ascorbic acid and its derivatives is centered on their antioxidant properties and as a cofactor for various enzymes. Ascorbic acid is a potent scavenger of reactive oxygen species (ROS) and is involved in the reduction of metal ions, which is crucial for the activity of numerous enzymes. For aminopropyl ascorbyl phosphate (B84403), it is anticipated that upon cellular uptake and enzymatic hydrolysis, it releases active ascorbic acid, thereby influencing the same pathways.

However, the unique aminopropyl modification may present unexplored biochemical interactions. Future research could investigate whether aminopropyl ascorbyl phosphate itself, prior to its conversion to ascorbic acid, interacts with specific cellular targets. Potential areas of investigation include its influence on phosphate-dependent signaling pathways or its interaction with amino acid transporters. The structural similarity to other phosphate-containing biomolecules suggests that it might have yet-to-be-discovered roles in cellular metabolism and signaling.

Investigation of Synergistic Molecular Interactions in Complex Biochemical Systems

In complex biochemical systems, molecules often exhibit synergistic effects. Ascorbic acid is known to act synergistically with other antioxidants, such as vitamin E, by regenerating the tocopheroxyl radical. It is plausible that this compound, by providing a sustained release of ascorbic acid, could enhance and prolong these synergistic antioxidant effects in in vitro models.

Furthermore, studies on related vitamin C derivatives have shown synergistic effects in promoting cell growth and extracellular matrix deposition when combined with other supplements in cell culture. For instance, magnesium ascorbyl phosphate has been observed to synergistically accelerate the secretion of liver cell growth factor by fibroblasts. Future biochemical studies could explore the synergistic interactions of this compound with growth factors, cytokines, and other bioactive molecules in various cellular systems to understand its potential in regenerative medicine and tissue engineering research.

Development of Advanced Delivery Systems for Targeted in vitro Studies

The efficacy of any bioactive compound in in vitro studies is highly dependent on its stability and cellular uptake. While this compound is more stable than ascorbic acid, its delivery into specific cellular compartments for targeted studies remains a key area of research. The development of advanced delivery systems can significantly enhance its utility in fundamental biochemical research.

Vesicular Carriers (Ethosomes, Niosomes) for Controlled Release in Research

Vesicular carriers such as ethosomes and niosomes have been successfully used to encapsulate and deliver other stable vitamin C derivatives, like magnesium ascorbyl phosphate, for topical applications. These lipid-based nanocarriers can entrap both hydrophilic and lipophilic molecules and offer controlled release profiles.

Ethosomes , which are soft, malleable vesicles containing phospholipids (B1166683) and a high concentration of ethanol, have shown enhanced permeation capabilities.

Niosomes , on the other hand, are non-ionic surfactant-based vesicles that are also effective in drug delivery.

The encapsulation of this compound into these vesicular systems for in vitro studies could provide a method for its sustained release into cell culture media, maintaining a constant and biologically relevant concentration over extended periods. This would be particularly advantageous for long-term cell culture experiments and for studying its effects on cellular processes that occur over several days.

Below is a table summarizing the characteristics of these vesicular carriers based on studies with a related compound, magnesium ascorbyl phosphate.

Carrier TypeComposition HighlightsKey Advantages for In Vitro Studies
Ethosomes Phospholipids, High concentration of ethanol, WaterEnhanced cellular uptake, Malleable structure
Niosomes Non-ionic surfactants, CholesterolHigh stability, Can encapsulate a wide range of molecules

Theoretical Modeling and Computational Studies of Molecular Behavior

Computational chemistry and molecular modeling are powerful tools for predicting the behavior and interactions of molecules, which can guide further experimental research. To date, there is a lack of specific computational studies on this compound.

Future research in this area could involve:

Molecular Dynamics Simulations: To understand the conformational dynamics of this compound and its interaction with biological membranes and potential protein targets.

Quantum Chemistry Calculations: To determine its electronic properties, such as its radical scavenging potential and reactivity, in comparison to ascorbic acid and other derivatives.

Docking Studies: To predict its binding affinity to the active sites of enzymes, such as phosphatases that would be responsible for its conversion to ascorbic acid.

These computational approaches could provide valuable insights into the structure-activity relationship of this compound and help in designing new derivatives with tailored biochemical properties.

Role in Advanced Cell and Tissue Culture Media as a Biochemical Supplement

Ascorbic acid and its stable derivatives are crucial supplements in cell culture media, particularly for the differentiation of mesenchymal stem cells and the synthesis of extracellular matrix proteins like collagen. The instability of ascorbic acid in culture media presents a challenge, making stable derivatives like this compound attractive alternatives.

Studies on ascorbate-2-phosphate have demonstrated its ability to provide a constant concentration of ascorbate (B8700270) in the culture medium, which stimulates cell growth. L-ascorbic acid 2-phosphate has also been shown to accelerate cell growth and prolong the lifespan of adipose-derived stem cells. Given its enhanced stability, this compound could serve as a reliable source of ascorbic acid in long-term cell and tissue culture, ensuring consistent biological activity. Its use could be particularly beneficial in protocols for tissue engineering and in the culture of specialized cell types that are sensitive to oxidative stress.

Impact on Gene Expression Regulation in Cellular Models

Ascorbic acid is known to modulate the expression of a variety of genes, notably those involved in the synthesis of extracellular matrix components. It has been shown to stimulate procollagen (B1174764) mRNA at the transcriptional level. Stable derivatives like sodium ascorbyl phosphate have been found to induce the expression of genes related to osteoblast differentiation, such as RUNX2 and COL1A1. Another derivative, α-tocopheryl phosphate, has been shown to transcriptionally activate a set of genes involved in preventing fat accumulation in preadipocytes.

The potential impact of this compound on gene expression is a significant area for future research. It is hypothesized that by providing a sustained intracellular level of ascorbic acid, it could lead to more consistent and prolonged effects on gene regulation compared to ascorbic acid alone. High-throughput screening methods, such as microarray analysis and RNA sequencing, could be employed to identify novel gene targets of this compound in various cellular models. This could uncover new roles for this compound in cellular processes like differentiation, proliferation, and response to stress.

Integration into Biosynthetic Pathways for Ascorbic Acid Production (e.g., plant models)

Emerging research is exploring novel strategies to enhance the ascorbic acid (vitamin C) content in plants, not only to improve crop resilience but also for human nutritional benefits. One theoretical avenue of investigation is the use of stable ascorbic acid derivatives, such as this compound, as exogenous precursors for endogenous vitamin C synthesis. The integration of this compound into the native ascorbic acid biosynthetic pathways in plant models is a concept predicated on the enzymatic cleavage of the aminopropyl phosphate group to release L-ascorbic acid, which can then be utilized by the plant.

The primary established route for ascorbic acid biosynthesis in plants is the D-mannose/L-galactose (Smirnoff-Wheeler) pathway. This pathway involves a series of enzymatic conversions starting from D-mannose-1-phosphate. A key step in this pathway is the hydrolysis of a phosphate ester by L-galactose-1-phosphate phosphatase to yield L-galactose. nih.govoup.com The existence of specific and non-specific phosphatases within plant cells provides a biochemical basis for the potential processing of phosphorylated ascorbate derivatives. oup.com

The proposed integration of this compound would likely rely on the activity of endogenous plant phosphatases. Plants possess a diverse array of phosphatase enzymes, including purple acid phosphatases (PAPs), which are known to catalyze the hydrolysis of a variety of phosphate esters. oup.com The theoretical conversion of this compound to L-ascorbic acid within a plant cell is depicted below:

This compound + H₂O ---(Plant Phosphatase)--> L-Ascorbic Acid + 3-Aminopropanol + Inorganic Phosphate

This bioconversion would be contingent on several factors:

Uptake and Transport: The ability of plant cells to absorb this compound from an external source and transport it to a cellular compartment where appropriate enzymes are located.

Enzymatic Activity: The presence and activity of phosphatases that can recognize and hydrolyze the phosphate ester bond in this compound.

Substrate Specificity: The efficiency of these enzymes in utilizing this compound as a substrate compared to their native substrates.

While direct studies on the metabolism of this compound in plants are not currently available in scientific literature, research on other phosphorylated ascorbate derivatives in different biological systems suggests that enzymatic hydrolysis is a viable mechanism for releasing free ascorbic acid. For this approach to be a feasible strategy for biofortification, several research questions would need to be addressed, as outlined in the table below.

Research QuestionPotential Experimental ApproachKey Metrics to Evaluate
Can plant cells absorb this compound?Supplying isotopically labeled this compound to plant cell cultures (e.g., Arabidopsis thaliana) or excised tissues and tracing its uptake.Intracellular concentration of the labeled compound.
Do plant extracts contain enzymes capable of hydrolyzing this compound?In vitro assays using crude or purified protein extracts from plant tissues incubated with this compound.Rate of L-ascorbic acid formation, detection of hydrolysis byproducts.
Which specific plant phosphatases are responsible for the conversion?Screening of purified plant phosphatases (e.g., different PAP isozymes) for activity against this compound.Enzyme kinetics (K_m, V_max) for the substrate.
Does exogenous application increase the total ascorbic acid pool in vivo?Supplementing the growth media of whole plant models (e.g., hydroponically grown lettuce or tomato) with this compound.Measurement of total L-ascorbic acid content in various plant tissues over time.
What is the metabolic fate of the 3-aminopropanol byproduct?Metabolomic analysis of plant tissues following exposure to this compound.Identification and quantification of 3-aminopropanol and its potential metabolites.

The exploration of stable precursors like this compound represents a forward-looking strategy in fundamental biochemistry and plant science. It offers a potential alternative to the genetic modification of biosynthetic pathways for enhancing vitamin C levels. However, this remains a largely theoretical and underexplored field. Future research is required to validate the uptake and enzymatic conversion of this compound in plant models to determine its viability as a tool for ascorbic acid biofortification.

Q & A

Q. What analytical techniques are most effective for characterizing the structural integrity of aminopropyl ascorbyl phosphate (AAP) in research settings?

Methodological Answer: Use nuclear magnetic resonance (NMR) to confirm the phosphate ester linkage and stereochemistry, infrared spectroscopy (IR) to identify functional groups (e.g., phosphate and hydroxyl groups) , and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%). Mass spectrometry (MS) can further validate molecular weight (313.20 g/mol) and fragmentation patterns .

Q. How does the solubility profile of AAP influence its formulation in aqueous-based experimental models?

Methodological Answer: AAP is water-soluble due to its phosphate group , enabling direct dissolution in aqueous buffers (pH 5–7). For cell culture studies, pre-dissolve AAP in distilled water, filter-sterilize (0.22 µm), and confirm stability via UV-Vis spectroscopy at 265 nm (characteristic absorbance of ascorbyl derivatives) . Adjust pH with sodium hydroxide or citric acid to prevent hydrolysis .

Q. What protocols ensure reproducible synthesis of AAP in laboratory settings?

Methodological Answer: While synthesis details are not explicitly reported in the provided literature, general methods for phosphate ester derivatives involve reacting ascorbic acid with aminopropyl phosphate under anhydrous conditions using carbodiimide coupling agents. Purify via recrystallization or column chromatography, and validate using thin-layer chromatography (TLC) and elemental analysis .

Advanced Research Questions

Q. What methodological approaches are recommended to assess the stability of AAP under varying pH and temperature conditions in vitro?

Methodological Answer: Conduct accelerated stability testing by incubating AAP in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation kinetics using HPLC-UV every 24 hours. Calculate half-life (t½) and activation energy (Ea) via Arrhenius plots. Use mass spectrometry to identify degradation byproducts (e.g., dephosphorylated derivatives) .

Q. How can researchers resolve contradictory data regarding the antioxidant efficacy of AAP compared to other ascorbyl derivatives in cellular models?

Methodological Answer: Standardize assays by controlling cell type (e.g., HaCaT keratinocytes), oxygen tension, and AAP concentration (10–100 µM). Compare AAP to sodium ascorbyl phosphate (SAP) and ascorbyl palmitate using the DPPH radical scavenging assay and intracellular ROS quantification via fluorescent probes (e.g., DCFH-DA). Normalize data to protein content or cell count .

Q. What experimental designs are appropriate for evaluating the dermal penetration kinetics of AAP in ex vivo skin models?

Methodological Answer: Use Franz diffusion cells with excised human or murine skin. Apply AAP in a carbomer gel (1–5% w/w) and sample receptor fluid at intervals (0–24 h). Quantify AAP via LC-MS/MS. Compare penetration enhancers (e.g., propylene glycol) and assess stratum corneum retention using tape-stripping .

Q. How should researchers address discrepancies in reported IC50 values of AAP across different studies?

Methodological Answer: Discrepancies may arise from assay variability (e.g., MTT vs. resazurin assays) or cell line differences. Perform dose-response curves in triplicate, using a standardized positive control (e.g., Trolox for antioxidant studies). Report statistical methods (e.g., nonlinear regression) and raw data for transparency .

Q. What strategies mitigate interference from AAP’s phosphate group in phosphoproteomic studies?

Methodological Answer: Pre-treat samples with phosphatases to hydrolyze AAP, followed by LC-MS/MS to distinguish endogenous phosphorylated proteins from AAP-derived signals. Use isotopic labeling (e.g., <sup>13</sup>C-AAP) to track metabolite interference .

Q. How can the synergistic effects of AAP with other antioxidants (e.g., vitamin E) be systematically evaluated?

Methodological Answer: Design a factorial experiment combining AAP (10–100 µM) with α-tocopherol (5–50 µM) in UVB-irradiated fibroblasts. Assess collagen synthesis (via hydroxyproline assay) and matrix metalloproteinase (MMP-1) inhibition. Analyze interactions using response surface methodology (RSM) .

Q. What in vivo models are suitable for studying AAP’s anti-melanogenic effects, and how should endpoints be quantified?

Methodological Answer: Use B16F10 melanoma cells or zebrafish embryos for preliminary screening. For murine models, apply AAP topically (2% w/v) to UV-induced hyperpigmented skin and measure melanin index via spectrophotometry. Validate results via immunohistochemistry (tyrosinase and MITF expression) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results on AAP’s stability in lipid-based vs. aqueous formulations?

Methodological Answer: Lipid formulations may enhance AAP’s stability by reducing hydrolysis. Compare degradation rates in o/w nanoemulsions (e.g., Tween 80/PEG 400) versus aqueous gels using Arrhenius kinetics. Include antioxidants (e.g., BHT) in lipid phases to control for oxidation .

Q. What statistical methods are recommended for meta-analysis of AAP’s efficacy across heterogeneous studies?

Methodological Answer: Use random-effects models to account for variability in study designs (e.g., cell lines, concentrations). Perform sensitivity analyses to identify outliers and subgroup analyses by formulation type (aqueous vs. emulsion). Report I<sup>2</sup> statistics to quantify heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.